Ethyl 4-[2-(heptyloxy)ethoxy]benzoate
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Overview
Description
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a heptyloxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(heptyloxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ethyl 4-hydroxybenzoate, which is then reacted with 2-(heptyloxy)ethanol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of brominated benzoate derivatives.
Scientific Research Applications
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(heptyloxy)ethoxy]benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-ethoxybenzoate: Differing by the absence of the heptyloxyethoxy group.
Ethyl 4-ethoxy-2-hydroxybenzoate: Contains an additional hydroxyl group.
Ethyl 2-((4-ethoxy-4-oxobutanoyl)amino)benzoate: Features an amide linkage.
Properties
CAS No. |
158937-03-2 |
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Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4-(2-heptoxyethoxy)benzoate |
InChI |
InChI=1S/C18H28O4/c1-3-5-6-7-8-13-20-14-15-22-17-11-9-16(10-12-17)18(19)21-4-2/h9-12H,3-8,13-15H2,1-2H3 |
InChI Key |
JMWISIFQQHBYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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